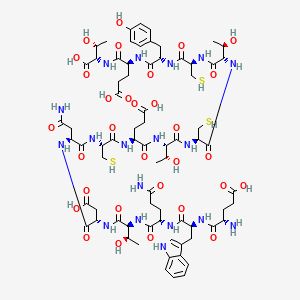

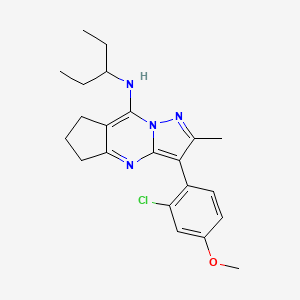

5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-

概要

説明

ONO-2333MSは、小野薬品工業株式会社が開発した低分子医薬品です。経口投与可能なコルチコトロピン放出因子受容体1アンタゴニストです。 この化合物は、主に重症うつ病やその他のストレス関連疾患の治療における潜在的な治療効果について調査されてきました .

準備方法

ONO-2333MSの合成経路には、市販の出発物質から始まる複数の工程が含まれます。主要な工程には、環化反応によるコア構造の形成、続いて目的の置換基を導入するための官能基の修飾が含まれます。 反応条件は、一般的に、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を実現します .

ONO-2333MSの工業生産方法は、おそらく、ラボでの合成手順のスケールアップ、大規模生産のための反応条件の最適化、および医薬品製造に関する規制基準への準拠を含みます。 これには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

ONO-2333MSは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この反応は、化合物の酸素添加または水素除去を伴います。一般的に使用される試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的に使用される試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの官能基を別の官能基に置き換えることを伴います。一般的に使用される試薬には、ハロゲン、酸、塩基が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ONO-2333MSの酸化は、ヒドロキシル化誘導体の形成をもたらす可能性があり、一方、還元は脱酸素化生成物を生じる可能性があります .

4. 科学研究の応用

化学: コルチコトロピン放出因子受容体アンタゴニストの挙動とその他の分子との相互作用を研究するためのモデル化合物として役立ちます。

生物学: コルチコトロピン放出因子受容体1のストレス関連の生物学的プロセスにおける役割とその治療標的としての可能性を理解するための研究で使用されています。

医学: 臨床試験では、重症うつ病やその他のストレス関連疾患の治療における有効性が調査されています。 .

産業: ONO-2333MSは、さらなる研究と規制承認を待つかぎり、ストレス関連障害の治療のための医薬品に開発される可能性があります

科学的研究の応用

Chemistry: It serves as a model compound for studying the behavior of corticotropin-releasing factor receptor antagonists and their interactions with other molecules.

Biology: It is used in research to understand the role of corticotropin-releasing factor receptor 1 in stress-related biological processes and its potential as a therapeutic target.

Medicine: Clinical trials have investigated its efficacy in treating major depressive disorder and other stress-related conditions. .

Industry: ONO-2333MS could potentially be developed into a pharmaceutical product for treating stress-related disorders, pending further research and regulatory approval

作用機序

ONO-2333MSは、コルチコトロピン放出因子受容体1を拮抗することによって効果を発揮します。この受容体は、体のストレス反応に関与しており、さまざまなストレス関連障害に関係しています。受容体を阻害することによって、ONO-2333MSはコルチコトロピン放出因子の活性を低下させ、ストレス関連の症状を軽減します。 これに関与する分子標的および経路には、視床下部-下垂体-副腎軸およびさまざまな神経伝達物質系が含まれます .

6. 類似の化合物との比較

ONO-2333MSは、その特定の化学構造と薬物動態特性により、コルチコトロピン放出因子受容体アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。

ペキサセフォント: 同様の治療可能性を持つコルチコトロピン放出因子受容体1アンタゴニスト。

ベルセフォント: 同様の作用機序を持つが、化学構造が異なる化合物。

これらの化合物は、ストレス関連の症状を軽減するために、コルチコトロピン放出因子受容体1を標的とするという共通の目標を持っていますが、化学構造、薬物動態、臨床結果が異なります .

類似化合物との比較

ONO-2333MS is unique among corticotropin-releasing factor receptor antagonists due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

Pexacerfont: Another corticotropin-releasing factor receptor 1 antagonist with similar therapeutic potential.

Verucerfont: A compound with a similar mechanism of action but different chemical structure.

R121919: Another corticotropin-releasing factor receptor 1 antagonist that has been investigated for similar applications

These compounds share the common goal of targeting the corticotropin-releasing factor receptor 1 to alleviate stress-related symptoms, but they differ in their chemical structures, pharmacokinetics, and clinical outcomes .

特性

CAS番号 |

441060-02-2 |

|---|---|

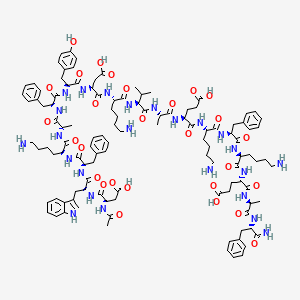

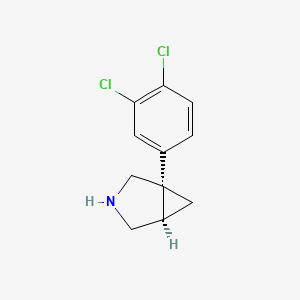

分子式 |

C22H27ClN4O |

分子量 |

398.9 g/mol |

IUPAC名 |

10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |

InChI |

InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3 |

InChIキー |

LDIOUQIXNSSOGU-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)